benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone
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Overview
Description
Benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone is a chemical compound . It is a versatile material that finds applications in diverse scientific research.
Molecular Structure Analysis
The molecular formula of this compound is C16H11F3N4 . The exact molecular structure is not provided in the search results.Scientific Research Applications
Synthesis and Biological Activities
- Novel quinoline derivatives, closely related to benzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone, have been synthesized and evaluated for their cytotoxic properties against cancer cell lines. Some derivatives have shown significant inhibitory effects, suggesting potential applications in cancer therapy (Korcz et al., 2018).
Spectroscopic and Computational Studies
- Vibrational spectroscopic studies on related hydrazone compounds have provided insights into their molecular structure and potential for applications in non-linear optics due to their considerable first hyperpolarizability. Such properties are crucial for the development of materials with specific electronic and photonic characteristics (Sheeja et al., 2010).
DNA Binding and Antimicrobial Activities
- Research on quinoline Schiff bases, which share structural features with this compound, has demonstrated their ability to interact with DNA and exhibit antimicrobial activities. These findings highlight the potential for such compounds in therapeutic applications, particularly as antimicrobial agents and in drug design targeting genetic materials (Lamani et al., 2008).
Chemistry of Metal Complexes
- The chemistry of vanadium complexes incorporating hydrazone ligands provides insights into the coordination behavior and potential applications of this compound in the synthesis of metal-organic frameworks or as ligands in transition metal complexes. Such complexes have been characterized for their structural and electronic properties, revealing their potential in catalysis and material science (Mangalam et al., 2009).
Anticancer Copper(II) Complexes
- Copper(II) complexes derived from quinoline hydrazone compounds have shown significant cytotoxicity against cancer cell lines, surpassing that of cisplatin in some cases. These complexes exhibit mechanisms of action that include DNA intercalation and induction of cell cycle arrest, highlighting their potential as anticancer agents (Hu et al., 2017).
Safety and Hazards
Properties
IUPAC Name |
N-[(Z)-benzylideneamino]-3-(trifluoromethyl)quinoxalin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4/c17-16(18,19)14-15(22-13-9-5-4-8-12(13)21-14)23-20-10-11-6-2-1-3-7-11/h1-10H,(H,22,23)/b20-10- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGXEYBPNYNLRK-JMIUGGIZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=NC3=CC=CC=C3N=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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